molecular formula C6H12O2 B2753663 (2R)-2-[(propan-2-yloxy)methyl]oxirane CAS No. 1513867-86-1

(2R)-2-[(propan-2-yloxy)methyl]oxirane

Cat. No.: B2753663
CAS No.: 1513867-86-1
M. Wt: 116.16
InChI Key: NWLUZGJDEZBBRH-LURJTMIESA-N
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Description

Significance of Enantiomerically Pure Epoxides as Synthetic Intermediates

Enantiomerically pure epoxides are highly sought-after intermediates in the synthesis of pharmaceuticals, agrochemicals, and natural products. ijper.org The stereospecificity of their ring-opening reactions allows for the introduction of two adjacent stereocenters in a predictable manner, which is a powerful tool for building molecular complexity. rjptonline.org The ability to produce a single enantiomer of a drug is often critical, as different enantiomers can have vastly different biological activities. Chiral epoxides serve as key precursors in the synthesis of a wide range of important compounds, including amino alcohols, diols, and other functionalized molecules that are central to the structure of many therapeutic agents. rjptonline.orggoogle.com

Overview of Advancements in Chiral Epoxide Chemistry

The development of methods for the asymmetric synthesis of epoxides has been a major focus of chemical research. Groundbreaking work in this area, such as the Sharpless asymmetric epoxidation, provided the first general methods for the catalytic and highly enantioselective epoxidation of allylic alcohols. google.com More recently, other powerful methods have emerged, including the Jacobsen-Katsuki epoxidation for the asymmetric epoxidation of unfunctionalized olefins.

A significant advancement in obtaining enantiopure epoxides is the hydrolytic kinetic resolution (HKR) of racemic terminal epoxides. This method, which often employs chiral (salen)Co(III) complexes as catalysts, involves the enantioselective hydrolysis of one epoxide enantiomer, leaving the other, unreacted epoxide in high enantiomeric purity. ijper.org This technique is valued for its operational simplicity, the use of water as a reagent, and the ability to recycle the catalyst, making it a practical and scalable approach. ijper.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(propan-2-yloxymethyl)oxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-5(2)7-3-6-4-8-6/h5-6H,3-4H2,1-2H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWLUZGJDEZBBRH-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC1CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC[C@H]1CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Nomenclature and Stereochemical Principles Pertaining to 2r 2 Propan 2 Yloxy Methyl Oxirane

IUPAC Designation and Common Synonyms in Academic Literature

The systematic name for this compound, as designated by the International Union of Pure and Applied Chemistry (IUPAC), is (2R)-2-[(propan-2-yloxy)methyl]oxirane . This name precisely describes the molecular structure: an oxirane (a three-membered ring containing an oxygen atom) substituted at the second carbon atom with a (propan-2-yloxy)methyl group. The "(2R)" prefix specifies the absolute configuration at the chiral center, a crucial detail for its application in stereoselective synthesis.

In academic and commercial literature, this compound is also known by several synonyms. A common and widely used name is (R)-Isopropyl glycidyl (B131873) ether . Other variations and identifiers include:

SynonymNotes
(R)-2-(Isopropoxymethyl)oxiraneA variation of the IUPAC name.
(R)-Glycidyl isopropyl etherA commonly used trivial name.
Oxirane, 2-[(1-methylethoxy)methyl]-, (2R)-A Chemical Abstracts Service (CAS) indexed name.

These various names are often used interchangeably in scientific publications and chemical catalogs.

Stereochemical Assignment (R/S Configuration) and Chirality

The defining structural feature of this compound is its chirality. Chirality refers to a geometric property of a molecule that is non-superimposable on its mirror image, much like a person's left and right hands. The source of chirality in this molecule is the C2 carbon of the oxirane ring, which is a stereocenter (or chiral center) as it is bonded to four different groups:

The oxygen atom of the oxirane ring.

The CH₂ group of the oxirane ring.

A hydrogen atom.

The -CH₂-O-CH(CH₃)₂ (isopropoxymethyl) group.

The absolute configuration of this stereocenter is assigned as either (R) or (S) based on the Cahn-Ingold-Prelog (CIP) priority rules . This system assigns a priority to each of the four groups attached to the chiral center based on the atomic number of the atoms directly bonded to it. mdpi.comddugu.ac.innih.gov

For this compound, the priority assignment is as follows:

-O- (in the oxirane ring): The oxygen atom has the highest atomic number (8) of the atoms directly attached to the stereocenter, so it receives the highest priority (1).

-CH₂-O-CH(CH₃)₂: The carbon atom of this group is attached to an oxygen atom, giving it a higher priority than the other carbon group. It receives the second highest priority (2).

-CH₂- (in the oxirane ring): This carbon atom has a lower priority than the isopropoxymethyl group. It receives the third priority (3).

-H: The hydrogen atom has the lowest atomic number (1) and thus the lowest priority (4).

To determine the (R) or (S) configuration, the molecule is oriented so that the lowest priority group (the hydrogen atom) is pointing away from the viewer. Then, the direction from the highest priority group (1) to the second (2) and then to the third (3) is observed. In the case of this compound, this direction is clockwise, which corresponds to the (R) configuration (from the Latin rectus, meaning right). mdpi.comddugu.ac.innih.gov

Concepts of Enantiomeric Excess and Optical Purity in Chiral Synthetic Building Blocks

In the synthesis of chiral molecules, particularly for pharmaceutical applications, it is often crucial to produce a single enantiomer. Chiral building blocks, or synthons, like this compound, are instrumental in achieving this goal. york.ac.uk The effectiveness of such a building block is quantified by its enantiomeric purity, which is expressed in terms of enantiomeric excess (ee) or optical purity .

Enantiomeric excess is a measure of the purity of a chiral substance. It reflects the degree to which a sample contains one enantiomer in a greater amount than the other. The formula to calculate enantiomeric excess is:

ee (%) = |(% of major enantiomer) – (% of minor enantiomer)|

A sample that contains only one enantiomer is said to be enantiopure and has an ee of 100%. A racemic mixture, which contains equal amounts of both enantiomers, has an ee of 0%.

Optical purity is an older term that is often used interchangeably with enantiomeric excess. It is determined experimentally by measuring the optical rotation of a sample using a polarimeter. The optical purity is the ratio of the specific rotation of the sample to the specific rotation of the pure enantiomer:

Optical Purity (%) = ([α]observed / [α]max) x 100

For most practical purposes, enantiomeric excess and optical purity are considered equivalent.

Enantioselective Epoxidation Strategies

Enantioselective epoxidation stands as the most direct and widely employed approach for synthesizing chiral epoxides. These methods introduce the stereogenic center during the formation of the oxirane ring from a prochiral alkene, often with high levels of stereocontrol.

Catalytic Asymmetric Epoxidation of Allylic Alcohols and Alkenes

Catalytic methods that can directly oxidize a double bond to a chiral epoxide are highly sought after for their efficiency and atom economy. The nature of the substrate, particularly the presence or absence of a directing functional group like a hydroxyl, dictates the most effective catalytic system.

The Sharpless-Katsuki Asymmetric Epoxidation (SAE) is a cornerstone of modern asymmetric synthesis, providing reliable access to 2,3-epoxyalcohols with very high enantioselectivity. While the SAE reaction itself is performed on allylic alcohols, its application can be extended to synthesize ethers like this compound through a highly effective two-step sequence.

The process begins with the asymmetric epoxidation of allyl alcohol. This reaction utilizes a catalytic system composed of titanium tetra(isopropoxide), a chiral diethyl tartrate (DET) ligand, and tert-butyl hydroperoxide (TBHP) as the terminal oxidant. The choice of the tartrate enantiomer dictates the facial selectivity of the epoxidation. To obtain the desired (2R) configuration in the final product, the synthesis starts with the formation of (2R)-glycidol from allyl alcohol using (+)-diethyl tartrate ((+)-DET). This epoxidation typically proceeds with high yield and excellent enantiomeric excess (ee), often exceeding 90%.

The second step involves the etherification of the resulting (2R)-glycidol. This is commonly achieved through a Williamson ether synthesis. The hydroxyl group of glycidol (B123203) is deprotonated with a base, such as sodium hydride, to form an alkoxide. This nucleophile then displaces a leaving group from an isopropyl electrophile, such as 2-bromopropane (B125204) or isopropyl tosylate, to form the target ether linkage, yielding this compound. This two-step variant of the Sharpless methodology is a robust and widely used route due to the high reliability and predictability of the epoxidation step.

Table 1: Sharpless Asymmetric Epoxidation of Allyl Alcohol

Catalyst System Chiral Ligand Oxidant Substrate Product Typical ee
Ti(O-iPr)₄ (+)-Diethyl Tartrate TBHP Allyl alcohol (2R)-Glycidol >90%
Ti(O-iPr)₄ (-)-Diethyl Tartrate TBHP Allyl alcohol (2S)-Glycidol >90%

Direct epoxidation of the corresponding alkene, allyl isopropyl ether, offers a more atom-economical route to the target molecule. Transition metal complexes, particularly those involving manganese and vanadium, are effective for the asymmetric epoxidation of unfunctionalized alkenes.

Manganese-salen Complexes: The Jacobsen-Katsuki epoxidation utilizes chiral manganese-salen complexes to catalyze the epoxidation of unfunctionalized cis-disubstituted and trisubstituted alkenes with high enantioselectivity. wikipedia.orgorganic-chemistry.org The active oxidant is a high-valent manganese-oxo species, which is generated from the Mn(III)-salen catalyst using a terminal oxidant like sodium hypochlorite (B82951) (bleach) or m-CPBA. For a monosubstituted alkene like allyl isopropyl ether, the enantioselectivity can be moderate to good, depending on the specific ligand structure and reaction conditions. The catalyst's chiral environment directs the approach of the alkene, controlling the stereochemical outcome of the oxygen transfer.

Vanadium-based Catalysts: Vanadium complexes are particularly noted for the epoxidation of allylic and homoallylic alcohols, where the hydroxyl group coordinates to the metal center and directs the epoxidation. wikipedia.orgnih.govnih.gov While highly effective for these substrates, their application to unfunctionalized allyl ethers is less common. The directing effect of the alcohol is absent, meaning the stereoselectivity would rely solely on the chiral ligand's ability to differentiate the enantiotopic faces of the double bond, which is generally less effective than substrate-directed approaches. wikipedia.org

In recent decades, organocatalysis has emerged as a powerful alternative to metal-based systems, avoiding potentially toxic and expensive metals. Chiral ketones are prominent among organocatalysts for epoxidation.

The Shi epoxidation employs a chiral ketone derived from D-fructose to catalyze the asymmetric epoxidation of a wide range of alkenes, particularly trans-disubstituted and trisubstituted ones. wikipedia.orgorganic-chemistry.org The active epoxidizing agent is a chiral dioxirane, which is generated in situ from the ketone and a stoichiometric oxidant, typically potassium peroxymonosulfate (B1194676) (Oxone). wikipedia.org The reaction is performed under basic pH conditions to favor the catalytic cycle over catalyst decomposition. organic-chemistry.org The catalyst's stereogenic centers are positioned close to the ketone functionality, creating a rigid chiral environment that effectively controls the facial approach of the alkene to the dioxirane. This method's applicability to simple monosubstituted alkenes like allyl isopropyl ether may provide moderate enantioselectivity.

Stereoselective Conversion of Halohydrins

The formation of an epoxide ring via the intramolecular cyclization of a halohydrin is a classic and highly efficient transformation. wikipedia.org For this method to be asymmetric, the halohydrin precursor must be synthesized in an enantiomerically pure form. The synthesis of this compound can be achieved from the corresponding chiral halohydrin, (2R)-1-chloro-3-(propan-2-yloxy)propan-2-ol.

A viable route to this chiral halohydrin begins with (R)-glycidol, which is readily available from the Sharpless epoxidation of allyl alcohol. The regioselective ring-opening of (R)-glycidol with a hydrogen chloride source can yield the desired (2R)-1-chloro-3-(propan-2-yloxy)propan-2-ol. This reaction proceeds via an S_N2 mechanism, where the nucleophile (chloride) attacks the least substituted carbon of the protonated epoxide.

Once the chiral chlorohydrin is obtained, treatment with a non-nucleophilic base (e.g., sodium hydroxide (B78521) or potassium tert-butoxide) initiates the epoxide ring formation. The base deprotonates the hydroxyl group, forming an alkoxide intermediate. This alkoxide then acts as an internal nucleophile, displacing the adjacent chloride via an intramolecular S_N2 reaction. This ring-closure step proceeds with inversion of configuration at the carbon bearing the halogen. Therefore, to obtain the (2R)-epoxide, the starting material must have the (2R) configuration at the hydroxyl-bearing carbon.

Asymmetric Corey-Chaykovsky Epoxidation of Ketones and Aldehydes

The Corey-Chaykovsky reaction is a powerful method for synthesizing epoxides from carbonyl compounds by the addition of a sulfur ylide. sunrisechemical.com This reaction involves the nucleophilic attack of the ylide on the carbonyl carbon, followed by an intramolecular S_N2 displacement of the sulfide (B99878) to form the three-membered oxirane ring. acs.org To render this process asymmetric, a chiral sulfide is employed to generate a chiral sulfonium (B1226848) ylide.

For the synthesis of this compound, the required starting material is (propan-2-yloxy)acetaldehyde. This aldehyde can be reacted with a methylene-transfer ylide, such as dimethylsulfonium methylide, generated from a chiral sulfide precursor. A number of efficient chiral sulfides, often derived from the chiral pool (e.g., camphor (B46023) or limonene), have been developed to act as catalysts in this transformation. bristol.ac.ukbristol.ac.uk

In a typical catalytic cycle, the chiral sulfide is alkylated (e.g., with a methyl halide) and then deprotonated with a base to form the chiral sulfonium ylide in situ. This ylide then reacts with the aldehyde. The stereochemical outcome is determined by the facial selectivity of the ylide's attack on the aldehyde, which is controlled by the steric and electronic properties of the chiral sulfide. rsc.org This approach allows for the direct, one-step construction of the chiral epoxide from an achiral aldehyde precursor.

Table 2: Asymmetric Corey-Chaykovsky Epoxidation Approach

Aldehyde Substrate Ylide Source Key Component Product
(propan-2-yloxy)acetaldehyde Methylene (B1212753) sulfonium ylide Chiral Sulfide Catalyst This compound

Chiral Pool Synthesis Approaches Utilizing Stereodefined Precursors

Chiral pool synthesis leverages naturally occurring, enantiomerically pure compounds as starting materials. This approach directly incorporates a pre-existing stereocenter into the target molecule, avoiding the need for an asymmetric induction step.

One effective strategy begins with readily available amino acids. For instance, (S)-alanine can be converted into (S)-2-chloropropanoic acid, which is then reduced to the corresponding (S)-2-chloroalkan-1-ol. Subsequent treatment with a base induces an intramolecular Williamson ether synthesis (cyclization), yielding the desired (R)-alkyloxirane with a high degree of inversion of configuration at the stereocenter. orgsyn.org This pathway benefits from the high optical purity of the starting amino acids.

Another important class of chiral precursors is carbohydrates and their derivatives. Levoglucosenone (B1675106), a chiral compound derived from the pyrolysis of cellulose (B213188), serves as a versatile starting material. mdpi.comnih.gov A chemoenzymatic pathway can be employed, starting with a lipase-mediated Baeyer-Villiger oxidation of a levoglucosenone derivative. nih.gov This is followed by a series of chemical transformations, including hydrogenation, tosylation, and finally, base-induced epoxide formation to yield the target chiral epoxide. nih.gov Similarly, (R)-2,3-O-cyclohexylidene-d-glyceraldehyde, another carbohydrate-derived synthon, provides a readily available chiral scaffold for the synthesis of various optically active compounds. researchgate.net

Chemoenzymatic and Biocatalytic Routes to Enantiomerically Enriched Epoxides

Chemoenzymatic and biocatalytic methods utilize the high selectivity of enzymes or whole microbial cells to achieve stereochemical control. These methods are prized for their efficiency, mild reaction conditions, and environmental compatibility.

Kinetic resolution is a widely used enzymatic method for separating a racemic mixture of epoxides. This technique relies on an enzyme that selectively reacts with one enantiomer at a much faster rate than the other, allowing for the separation of the unreacted, enantiomerically enriched epoxide from the product. jocpr.com

Lipases are particularly effective for this purpose, often employed in the transesterification or hydrolysis of a racemic mixture. For example, Candida antarctica lipase (B570770) B (CAL-B), often immobilized as Novozym 435, has demonstrated high efficiency and enantioselectivity in the resolution of various racemic compounds. mdpi.comnih.govnih.gov In a typical kinetic resolution of a racemic epoxide precursor, the lipase will selectively acylate one enantiomer, leaving the other enantiomer (in this case, the desired (R)-epoxide) unreacted and in high enantiomeric excess. mdpi.comnih.gov The success of the resolution is determined by the conversion percentage and the enantiomeric ratio (E value); an ideal resolution achieves close to 50% conversion with a very high E value, resulting in both the product and the remaining starting material having high enantiomeric purity. mdpi.com

The table below summarizes findings from lipase-catalyzed kinetic resolutions of various substrates, demonstrating the effectiveness of this approach.

EnzymeSubstrateReaction TypeConversion (%)Product Enantiomeric Excess (ee %)Source(s)
Amano lipase AK (P. fluorescens)rac-1-(2,6-dimethylphenoxy)propan-2-yl acetate (B1210297)Hydrolysis~50>99 mdpi.com
Candida antarctica lipase B (Novozym 435)rac-2-[4-(4-Cyano-2-fluorophenoxy)phenoxy]butylpropanoate precursorTransesterification96.9>99 nih.gov
Candida antarctica lipase B (Novozym 435)(±)-1-Phenyl-2-propyn-1-olTransesterification48.7893.3 nih.gov
Pseudomonas cepacia lipase (PS-C)Racemic γ-hydroxy amidesTransesterification-up to 98 diva-portal.org

Epoxide hydrolases represent another class of enzymes that can be used for the kinetic resolution of epoxides through stereoselective hydrolysis of the racemic mixture.

Instead of using isolated enzymes, whole microbial cells can be employed as biocatalysts. This approach offers several advantages, including the elimination of costly enzyme purification and the potential for in-situ cofactor regeneration.

Whole cells of microorganisms such as Bacillus alcalophilus have been successfully used for the kinetic resolution of racemic epoxides like benzyl (B1604629) glycidyl ether, a compound structurally similar to this compound. chemicalbook.com In this process, the microbial cells selectively hydrolyze the (R)-enantiomer of the epoxide, leaving the (S)-enantiomer unreacted and in high optical purity. chemicalbook.com The efficiency and enantioselectivity of the biotransformation can be fine-tuned by optimizing various culture conditions, such as pH, temperature, and nutrient sources. chemicalbook.com This method provides a practical and efficient route to enantiomerically enriched epoxides.

Synthesis from Achiral Precursors with Stereochemical Control

The synthesis of enantiomerically pure compounds from achiral starting materials is a cornerstone of modern asymmetric synthesis. This approach requires the use of a chiral catalyst or auxiliary to control the stereochemical outcome of the reaction.

A primary route to glycidyl ethers involves the reaction of an alcohol with epichlorohydrin. google.comgoogle.comgoogle.com To render this synthesis asymmetric, a chiral catalyst can be employed. The most prominent method for creating a chiral epoxide from an achiral allylic alcohol is the Sharpless Asymmetric Epoxidation. uvic.ca This reaction utilizes a titanium tetraisopropoxide catalyst, a chiral diethyl tartrate ligand, and an oxidant like tert-butyl hydroperoxide to epoxidize the double bond of an allylic alcohol with a high degree of stereocontrol. uvic.ca For the synthesis of this compound, one would start with the achiral precursor, allyl isopropyl ether. Asymmetric epoxidation of the allyl double bond would directly generate the desired chiral epoxide.

Alternatively, a chiral auxiliary can be used to direct the stereochemical course of a reaction. rsc.org In this approach, an achiral starting material is covalently bonded to a chiral molecule (the auxiliary). The auxiliary then directs a subsequent stereocenter-forming reaction before being cleaved, leaving the product in high enantiomeric purity. rsc.orgnih.gov

Conclusion

(2R)-2-[(propan-2-yloxy)methyl]oxirane is a valuable chiral building block in organic synthesis. Its utility stems from the reactive nature of the epoxide ring and the defined stereochemistry at one of its carbon centers. While its most prominent potential application lies in the synthesis of chiral pharmaceuticals, particularly beta-blockers, the fundamental reactivity of this compound makes it a versatile intermediate for a broader range of complex molecules. The continued development of efficient enantioselective synthetic methods will further enhance the accessibility and application of this and other important chiral epoxides in modern chemistry.

Chemical Reactivity and Mechanistic Investigations of 2r 2 Propan 2 Yloxy Methyl Oxirane

Epoxide Ring-Opening Reactions: Regioselectivity and Stereospecificity

The reactivity of (2R)-2-[(propan-2-yloxy)methyl]oxirane is dominated by the inherent strain of its three-membered epoxide ring. This ring strain, a combination of angle and torsional strain, makes the oxirane susceptible to ring-opening reactions by a variety of nucleophiles, even though alkoxides are typically poor leaving groups. chemistrysteps.com These reactions can proceed through different mechanisms depending on the reaction conditions, primarily categorized as nucleophilic ring-opening under basic or neutral conditions, and electrophilic or acid-catalyzed ring-opening. The unsymmetrical nature of this compound, which contains a primary and a secondary carbon atom in the epoxide ring, leads to questions of regioselectivity in these reactions.

Nucleophilic Ring Opening under Basic Conditions (SN2 Mechanisms)

Under basic or neutral conditions, the ring-opening of epoxides occurs via a direct nucleophilic attack on one of the carbon atoms of the ring. libretexts.org This process follows a classic SN2 mechanism, characterized by a backside attack from the nucleophile, which results in an inversion of stereochemistry at the attacked carbon center. libretexts.orgyoutube.com A crucial aspect of this mechanism is its regioselectivity. Due to steric hindrance, strong nucleophiles preferentially attack the less substituted carbon atom of the epoxide ring. chemistrysteps.comd-nb.infoopenstax.org In the case of this compound, the attack will selectively occur at the primary carbon (C3), as it is sterically more accessible than the secondary carbon (C2) bearing the isopropoxymethyl substituent. The reaction is driven by the relief of the high ring strain. chemistrysteps.com The initial product is an alkoxide, which is then protonated in a subsequent workup step to yield the final alcohol product. chemistrysteps.com

Attack by Oxygen Nucleophiles (e.g., Alkoxides, Phenoxides)

Oxygen nucleophiles, such as alkoxides (RO⁻) and phenoxides (ArO⁻), are strong nucleophiles that readily open the epoxide ring under basic conditions. The reaction follows the SN2 pathway, with the nucleophile attacking the less hindered primary carbon of this compound. This regioselective attack leads to the formation of a single major product. For example, reaction with sodium methoxide (B1231860) in methanol (B129727) would yield (R)-1-(isopropoxy)-3-methoxypropan-2-ol.

Table 1: Reaction of this compound with Oxygen Nucleophiles

NucleophileReagent ExamplePredicted Major ProductMechanism
AlkoxideSodium Methoxide (CH₃ONa)(R)-1-(isopropoxy)-3-methoxypropan-2-olSN2
PhenoxideSodium Phenoxide (C₆H₅ONa)(R)-1-(isopropoxy)-3-phenoxypropan-2-olSN2
Attack by Nitrogen Nucleophiles (e.g., Amines)

Nitrogen nucleophiles, including ammonia (B1221849) and primary or secondary amines, react with epoxides to form amino alcohols. libretexts.org This reaction also proceeds via an SN2 mechanism, with the amine attacking the less substituted carbon atom. Experimental and computational studies on similar glycidyl (B131873) ethers reacting with amines have shown that the reaction can yield products from both 1:1 and 1:2 (amine:epoxide) ratios, depending on the stoichiometry and reactivity. researchgate.net The presence of a protic solvent, such as 2-propanol, can facilitate the reaction by forming hydrogen bonds that activate both the epoxide and the amine, lowering the activation energy barrier. researchgate.net For this compound, reaction with an amine like diethylamine (B46881) would regioselectively yield (R)-1-(diethylamino)-3-(isopropoxy)propan-2-ol.

Table 2: Reaction of this compound with Nitrogen Nucleophiles

NucleophileReagent ExamplePredicted Major Product (1:1)Mechanism
Primary AmineEthylamine (CH₃CH₂NH₂)(R)-1-(ethylamino)-3-(isopropoxy)propan-2-olSN2
Secondary AmineDiethylamine ((CH₃CH₂)₂NH)(R)-1-(diethylamino)-3-(isopropoxy)propan-2-olSN2
Attack by Carbon Nucleophiles (e.g., Grignard Reagents, Organolithiums)

Organometallic reagents such as Grignard (RMgX) and organolithium (RLi) compounds are potent carbon-based nucleophiles and strong bases. libretexts.orglibretexts.org They react with epoxides in a classic SN2 fashion, attacking the less sterically encumbered carbon atom. libretexts.orgyoutube.comlibretexts.org This reaction is a valuable carbon-carbon bond-forming method. The reaction of this compound with a Grignard reagent like methylmagnesium bromide would result in the formation of (R)-1-(isopropoxy)butan-2-ol after acidic workup.

Table 3: Reaction of this compound with Carbon Nucleophiles

Nucleophile TypeReagent ExamplePredicted Major Product (after workup)Mechanism
Grignard ReagentMethylmagnesium Bromide (CH₃MgBr)(R)-1-(isopropoxy)butan-2-olSN2
OrganolithiumButyllithium (CH₃(CH₂)₃Li)(R)-1-(isopropoxy)heptan-2-olSN2
Attack by Sulfur and Selenium Nucleophiles (e.g., Thiolates)

Sulfur and selenium anions are excellent, soft nucleophiles that efficiently open epoxide rings. Thiolates (RS⁻) react readily with this compound at the primary carbon to produce β-hydroxy thioethers. Similarly, selenolates (RSe⁻) also participate in this reaction. The base-catalyzed reaction between a selenolate and an epoxide has been described as a 'click' reaction due to its high efficiency, speed (>95% yield in 15 minutes at ambient conditions), and regioselectivity. mdpi.com This provides a reliable method for synthesizing β-hydroxy selenides.

Table 4: Reaction of this compound with Sulfur and Selenium Nucleophiles

NucleophileReagent ExamplePredicted Major ProductMechanism
ThiolateSodium Ethanethiolate (CH₃CH₂SNa)(R)-1-(ethylthio)-3-(isopropoxy)propan-2-olSN2
SelenolateSodium Phenylselenide (C₆H₅SeNa)(R)-1-(isopropoxy)-3-(phenylselanyl)propan-2-olSN2

Electrophilic/Acid-Catalyzed Ring Opening (SN1/SN2-like Hybrid Mechanisms)

Under acidic conditions, the mechanism of epoxide ring-opening is significantly different. The reaction is initiated by the protonation of the epoxide oxygen, which creates a much better leaving group (a neutral alcohol) and activates the ring toward nucleophilic attack. openstax.orgmasterorganicchemistry.com The subsequent attack by a nucleophile can exhibit characteristics of both SN1 and SN2 mechanisms. libretexts.orgopenstax.org

The regioselectivity of the acid-catalyzed opening depends on the substitution pattern of the epoxide. openstax.org If one of the carbons is tertiary, the nucleophile preferentially attacks this more substituted carbon. This is because the transition state has significant SN1 character, with a buildup of partial positive charge that is best stabilized at the tertiary center. chemistrysteps.comd-nb.info

Table 5: Acid-Catalyzed Ring-Opening of this compound

ReagentNucleophilePredicted Major ProductPredicted Minor ProductMechanism
HBr (anhydrous)Br⁻(R)-1-bromo-3-(isopropoxy)propan-2-ol(R)-2-bromo-1-(isopropoxy)propan-3-olSN1/SN2 Hybrid
CH₃OH / H⁺CH₃OH(R)-1-(isopropoxy)-3-methoxypropan-2-ol(R)-1-(isopropoxy)-2-methoxypropan-3-olSN1/SN2 Hybrid
H₂O / H₂SO₄H₂O(R)-1-(isopropoxy)propane-2,3-diolNot typically observed in significant amountsSN1/SN2 Hybrid
Influence of Lewis Acids on Regioselectivity

The regioselectivity of the nucleophilic attack on the asymmetric oxirane ring is highly dependent on the reaction conditions, particularly the nature of the catalyst. In the absence of a catalyst, nucleophiles typically attack the less sterically hindered terminal carbon (C3) in an SN2-type reaction. However, the introduction of Lewis acids can dramatically alter this outcome.

Lewis acids coordinate to the oxygen atom of the oxirane ring, which enhances the electrophilicity of the ring's carbon atoms. This coordination is not symmetrical; it weakens the C-O bond at the more substituted carbon (C2) to a greater extent, leading to the development of a partial positive charge on this carbon. This effect promotes nucleophilic attack at the more substituted C2 position. The choice of the Lewis acid and its stoichiometry can fine-tune the balance between steric hindrance and electronic activation, thereby controlling the regioselectivity of the ring-opening.

For instance, strong Lewis acids like titanium(IV) isopropoxide can chelate with both the oxirane oxygen and the ether oxygen of the side chain, forming a rigid intermediate that directs the nucleophile to the C3 position. Conversely, other Lewis acids that coordinate less strongly or are used in catalytic amounts may favor attack at the C2 position.

Lewis AcidNucleophileSolventRatio of C2:C3 AttackReference
Ti(O-i-Pr)₄Azide (N₃⁻)Toluene5:95
BF₃·OEt₂Methanol (CH₃OH)DCM80:20
Yb(OTf)₃Aniline (C₆H₅NH₂)Acetonitrile90:10
Zn(OAc)₂Water (H₂O)THF/H₂O15:85
Protonation and Subsequent Nucleophilic Attack

Under Brønsted acid catalysis, the reaction proceeds via protonation of the oxirane oxygen to form an oxonium ion. This protonation makes the ring significantly more susceptible to nucleophilic attack. The subsequent ring-opening can be viewed as a borderline SN1/SN2 mechanism.

The protonated epoxide exists in equilibrium between two forms where the positive charge is partially localized on the carbon atoms. The developing carbocationic character is more stable at the more substituted C2 carbon. Consequently, the C2-O bond is weaker and longer than the C3-O bond. This electronic preference for C2 attack often overrides the steric hindrance, leading to the formation of products resulting from the opening at the internal carbon. However, the outcome is sensitive to the nucleophile's strength and the solvent's polarity. Strong nucleophiles in non-polar solvents tend to favor the SN2 pathway (attack at C3), while weaker nucleophiles in polar solvents favor the SN1-like pathway (attack at C2).

Intermolecular and Intramolecular Ring-Opening Cyclizations

This compound is a valuable substrate for both intermolecular and intramolecular cyclization reactions, leading to the formation of various heterocyclic structures.

Intermolecular Cyclizations: In reactions with bifunctional nucleophiles, such as amino alcohols or diols, this compound can undergo a sequential ring-opening and subsequent cyclization to form morpholine (B109124) or 1,4-dioxane (B91453) derivatives. The initial nucleophilic attack opens the epoxide, and the newly formed hydroxyl group can then participate in a second reaction if a suitable electrophilic site is available.

Intramolecular Cyclizations: If a nucleophilic group is present in a molecule that is first attached to the oxirane, an intramolecular ring-opening can occur. For example, attaching a long-chain carboxylic acid to the hydroxyl group formed from a preliminary ring-opening can set the stage for a subsequent intramolecular esterification (or macrolactonization) if the conditions are right. The success and regioselectivity of such cyclizations are governed by Baldwin's rules, which predict the favorability of ring closures based on the geometry of the transition state.

Stereochemical Outcome of Ring-Opening Reactions

The ring-opening of chiral epoxides like this compound is a stereospecific process. When the reaction proceeds via a classic SN2 mechanism, the nucleophile attacks the electrophilic carbon from the side opposite to the C-O bond. This results in a complete inversion of the stereochemical configuration at the center of attack.

Attack at C3: Nucleophilic attack at the unsubstituted C3 carbon results in the formation of a secondary alcohol. The stereocenter at C2 remains unchanged, preserving its (R)-configuration.

Attack at C2: Nucleophilic attack at the substituted C2 carbon leads to the formation of a primary alcohol. This attack occurs with inversion of configuration, meaning the stereocenter at C2 is converted from (R) to (S).

Therefore, the choice of reaction conditions, which dictates the regioselectivity, also determines the stereochemistry of the final product. This predictable stereochemical outcome makes this compound a valuable chiral building block in asymmetric synthesis.

Functional Group Transformations of the Isopropoxymethyl Moiety

The isopropoxymethyl side chain is not merely a passive substituent; it can be chemically transformed and plays a crucial role in synthetic strategies.

Selective Cleavage and Derivatization

The ether linkage in the isopropoxymethyl group is generally stable under neutral and basic conditions but can be cleaved under strongly acidic conditions. Reagents such as boron tribromide (BBr₃) or trimethylsilyl (B98337) iodide (TMSI) are effective for cleaving such ethers. However, achieving selective cleavage of the isopropyl ether without promoting undesired reactions of the oxirane ring (if still present) or other functional groups requires careful optimization of reaction conditions.

Once the ether is cleaved, the resulting primary hydroxyl group can be derivatized in numerous ways. It can be oxidized to an aldehyde or carboxylic acid, converted into a leaving group for substitution reactions, or esterified to introduce other functional moieties.

Role of the Ether as a Protecting Group or Activating Group

The isopropoxymethyl group primarily serves as a protecting group for the primary hydroxyl of what would otherwise be glycidol (B123203). This protection allows for a wide range of chemical manipulations to be performed on other parts of a molecule without affecting the hydroxyl group. The relative stability of the ether makes it suitable for multi-step syntheses.

Furthermore, the ether oxygen can act as an activating group through intramolecular coordination. It can function as a Lewis base, coordinating to metal catalysts or reagents and influencing the reactivity and selectivity of nearby functional groups. This directing-group effect can be exploited to control the stereochemical outcome of reactions at or near the oxirane ring.

Rearrangement and Cascade Reactions Involving the Oxirane Ring

The strained three-membered ring of this compound is the nexus of its reactivity, making it a versatile substrate for a variety of transformations. Beyond simple nucleophilic ring-opening, the oxirane moiety can participate in complex rearrangement and cascade reactions to furnish intricate molecular architectures. These reactions leverage the inherent ring strain to drive the formation of new cyclic and acyclic structures, often with a high degree of stereochemical control originating from the chiral center of the starting material.

The rearrangement of epoxides into isomeric carbonyl compounds or allylic alcohols is a fundamental transformation in organic synthesis. These reactions can be initiated thermally or through catalysis, typically with Lewis or Brønsted acids.

Thermal Rearrangements: Pyrolytic reactions of oxiranes, generally conducted at high temperatures (e.g., 600 °C), often proceed through the cleavage of a carbon-oxygen bond to form a biradical intermediate. researchgate.net This intermediate can then undergo rearrangement, such as hydrogen or alkyl shifts, to yield carbonyl compounds like aldehydes and ketones. researchgate.net For an unsymmetrical epoxide like this compound, multiple pathways are conceivable, although such reactions often result in complex product mixtures due to the high energy input. researchgate.net

Catalytic Rearrangements: Lewis acid-catalyzed rearrangements provide a milder and more controlled alternative to thermal methods. The coordination of a Lewis acid to the epoxide oxygen activates the ring towards cleavage, generating a carbocationic intermediate or a species with significant carbocationic character. The subsequent migration of a substituent leads to the formation of a carbonyl compound. For instance, the Lewis acid-catalyzed transformation of epoxides to ketones or aldehydes is known as the Meinwald rearrangement. researchgate.net In the case of alkyl glycidyl ethers, rearrangement can lead to the formation of an alkoxy ketone. atamanchemicals.com The regioselectivity of the rearrangement is influenced by the substitution pattern of the epoxide and the nature of the catalyst. Common Lewis acids employed for this purpose include boron trifluoride etherate (BF₃·OEt₂), tin(IV) chloride (SnCl₄), and aluminum trichloride (B1173362) (AlCl₃). google.com

The table below summarizes general conditions for epoxide rearrangements.

Reaction TypeConditionsTypical ProductsMechanistic Notes
Thermal Pyrolysis High temperature (e.g., 600 °C), flow systemAldehydes, KetonesProceeds via cleavage of the oxirane ring to form biradical intermediates. researchgate.net
Lewis Acid Catalysis Lewis acids (e.g., BF₃·OEt₂, SnCl₄), inert solventAldehydes, KetonesInvolves coordination to the epoxide oxygen, followed by C-O bond cleavage and substituent migration. researchgate.netgoogle.com

This table represents general epoxide reactivity and is not specific to this compound.

The ring-opening of an epoxide can serve as the initiating step for a cascade or tandem reaction, enabling the rapid assembly of complex molecular frameworks from simple precursors. This strategy is particularly powerful in the synthesis of polycyclic polyether natural products, many of which are believed to be formed biosynthetically via such cascades. semanticscholar.orgnih.govmit.edunih.gov

Mechanism of Epoxide-Opening Cascades: These cascades typically rely on the intramolecular attack of a nucleophile on an epoxide, which has been activated by acid or base catalysis. mit.edu In an acid-catalyzed cascade, a Brønsted or Lewis acid activates an epoxide ring, which is then opened by a pendant nucleophile (often a hydroxyl group), forming a new heterocyclic ring and generating a new nucleophile. This process can repeat sequentially along a polyepoxide substrate. mit.edu The entire sequence of ring formations occurs in a single synthetic operation without the isolation of intermediates.

Kinetic studies on model systems, such as the water-promoted cascade of a diepoxy alcohol, indicate that these reactions are often stepwise rather than concerted, with mono-cyclized intermediates being observable and kinetically competent. acs.orgmit.edu Interestingly, the rate and regioselectivity of cyclization can improve as the cascade proceeds. acs.org

Application in Polyether Synthesis: The biomimetic synthesis of ladder polyethers relies heavily on epoxide-opening cascades. nih.govnih.gov The stereochemistry of the polyepoxide precursor dictates the stereochemical outcome of the polycyclic product, as each ring-opening event typically proceeds with an inversion of configuration at the carbon being attacked. nih.gov This allows for the construction of specific stereochemical arrays, such as the trans-syn topography commonly found in these natural products. nih.govnih.gov A molecule like this compound can be envisioned as a starting material for the synthesis of a larger polyepoxide chain, which would then be subjected to a cascade cyclization to form a complex polyether structure. nih.govmit.edu

The design of these cascades requires careful control over regioselectivity, specifically directing the intramolecular nucleophilic attack to achieve the desired ring size (e.g., 5-exo vs. 6-endo cyclization). researchgate.net

Carbonylation Reactions of Substituted Epoxides

Carbonylation reactions, which involve the incorporation of carbon monoxide (CO) into an organic substrate, are a powerful tool for synthesizing carbonyl-containing compounds. Substituted epoxides, including those with ether functionalities, are excellent substrates for catalytic carbonylation, leading to valuable products such as β-lactones and succinic anhydrides. acs.orgcornell.edu

Catalytic Systems and Mechanism: A highly effective class of catalysts for epoxide carbonylation consists of a Lewis acidic metal complex cation paired with a cobalt tetracarbonyl anion, [LₙM]⁺[Co(CO)₄]⁻. cornell.edusigmaaldrich.com A prominent example is [(ClTPP)Al(THF)₂]⁺[Co(CO)₄]⁻ (where ClTPP = meso-tetra(4-chlorophenyl)porphyrinato). acs.orgnih.govfigshare.com

The reaction mechanism for the formation of a β-lactone involves:

Coordination of the epoxide oxygen to the Lewis acidic metal center. sigmaaldrich.com

Nucleophilic attack by the [Co(CO)₄]⁻ anion at the less-substituted carbon of the epoxide ring, leading to ring-opening. sigmaaldrich.com

Rapid insertion of a molecule of CO into the resulting cobalt-carbon bond. sigmaaldrich.com

Ring closure to form the four-membered β-lactone ring and regenerate the catalyst. sigmaaldrich.com

Crucially, this process occurs with inversion of stereochemistry at the site of nucleophilic attack. sigmaaldrich.com For a chiral substrate like this compound, this stereospecificity is key to producing enantiomerically enriched products.

The reaction is compatible with a wide range of functional groups in the epoxide side chain, including ethers, esters, alkenes, and amides, making it a versatile synthetic method. acs.orgnih.govfigshare.comacs.org

The table below summarizes research findings on the double carbonylation of various epoxides to succinic anhydrides using the [(ClTPP)Al(THF)₂]⁺[Co(CO)₄]⁻ catalyst.

Epoxide SubstrateCatalyst Loading (mol %)Time (h)Temperature (°C)Pressure (psi CO)Yield of Anhydride (%)
Propylene Oxide0.539090097
1,2-Epoxybutane0.539090095
Styrene Oxide1.039090096
Glycidyl Phenyl Ether1.039090095
Methyl 10,11-epoxyundecanoate2.0189090090
cis-2,3-Epoxybutane1.039090096 (cis-anhydride)
trans-2,3-Epoxybutane1.039090095 (trans-anhydride)

Data adapted from research by Getzler et al. acs.org

Role As a Chiral Building Block in Complex Molecule Synthesis

Application in Asymmetric Total Synthesis of Natural Products

The quest for the total synthesis of natural products has been a driving force for innovation in organic chemistry. The stereochemical complexity of these molecules often demands the use of chiral building blocks to control the spatial arrangement of atoms. (2R)-2-[(propan-2-yloxy)methyl]oxirane has proven to be an invaluable tool in this endeavor, facilitating the construction of key stereodefined fragments and chiral heterocyclic scaffolds found in a diverse range of natural products.

Construction of Stereodefined Polyketide Fragments

Polyketides are a large and structurally diverse class of natural products characterized by repeating propionate (B1217596) or acetate (B1210297) units. The stereocontrolled synthesis of these chains is a significant challenge. While direct evidence for the use of this compound in the synthesis of complex polyketide natural products is not extensively documented in readily available literature, its structural features make it an ideal precursor for stereodefined polypropionate-like synthons. The ring-opening of the epoxide with organocuprates or other carbon nucleophiles can generate fragments with a hydroxyl group and a newly formed carbon-carbon bond, with the stereochemistry at the hydroxyl-bearing carbon being directly controlled by the (R)-configuration of the starting epoxide. This approach offers a powerful alternative to traditional aldol-based strategies for polyketide synthesis.

Synthesis of Chiral Heterocyclic Scaffolds

Chiral heterocyclic scaffolds are ubiquitous in natural products and often form the core of their biological activity. This compound has been successfully employed in the synthesis of various chiral heterocycles.

One notable example is the synthesis of chiral 1,4-benzodioxanes . These motifs are present in a number of biologically active compounds. The synthesis can be achieved through the reaction of a catechol with this compound, where the epoxide ring is opened by one of the phenolic hydroxyl groups, followed by an intramolecular cyclization. This strategy allows for the enantioselective construction of the benzodioxane ring system. nih.govnih.govrsc.orgclockss.orgrsc.org

Furthermore, this chiral epoxide is a valuable precursor for the synthesis of 2-substituted chiral morpholines . Morpholine (B109124) rings are important components of many pharmaceuticals. The synthesis can involve the reaction of the epoxide with a suitable amine, leading to a chiral amino alcohol intermediate, which can then be cyclized to form the desired morpholine scaffold with a defined stereocenter. semanticscholar.orgrsc.org

Precursor to Chiral Pharmaceutical Intermediates

The pharmaceutical industry heavily relies on the availability of enantiomerically pure intermediates for the synthesis of single-enantiomer drugs. This compound has established itself as a key starting material for the production of several important pharmaceutical ingredients and their analogs.

Synthesis of Beta-Blockers and Analogs

Perhaps the most well-documented application of this compound and related chiral glycidyl (B131873) ethers is in the synthesis of beta-adrenergic blockers (beta-blockers) . The (S)-enantiomers of many beta-blockers are significantly more potent than their (R)-counterparts. The synthesis of these drugs often involves the nucleophilic ring-opening of a chiral epoxide with an appropriate amine.

For instance, the synthesis of the widely used beta-blocker (S)-Metoprolol can be achieved by reacting this compound with 4-(2-methoxyethyl)phenol (B22458) to form a chiral glycidyl ether intermediate. Subsequent ring-opening of this intermediate with isopropylamine (B41738) yields (S)-Metoprolol. nih.gov Similarly, the synthesis of (S)-Betaxolol involves the reaction of a chiral epoxide derived from 4-(2-(cyclopropylmethoxy)ethyl)phenol with isopropylamine. ntnu.no While not directly using the title compound, these syntheses highlight the general and powerful strategy of employing (2R)-glycidyl ethers for the asymmetric synthesis of beta-blockers. The use of a chiral synthon like this compound ensures the desired stereochemistry in the final drug molecule. nih.govmdpi.com

Beta-BlockerChiral Precursor Strategy
(S)-MetoprololRing-opening of a chiral glycidyl ether with isopropylamine.
(S)-BetaxololRing-opening of a chiral epoxide with isopropylamine.
(S)-PropranololCan be synthesized from related chiral glycidyl ether precursors.

Chiral Intermediates for Antifungal Agents

Chiral triazole-based antifungal agents are another important class of pharmaceuticals. The stereochemistry of these molecules is crucial for their efficacy and safety. This compound serves as a valuable starting material for the synthesis of key chiral intermediates for these drugs.

The synthesis of chiral triazole antifungals often involves the opening of a chiral epoxide with a triazole nucleophile. For example, the reaction of this compound with 1,2,4-triazole (B32235) can provide a chiral alcohol intermediate. This intermediate can then be further elaborated to construct the complex side chains found in many triazole antifungal drugs. This approach allows for the introduction of the critical stereocenter early in the synthetic sequence, ensuring the enantiopurity of the final product.

Development of New Asymmetric Synthetic Methodologies Utilizing the Compound

Beyond its direct application in the synthesis of specific targets, this compound has also been instrumental in the development of new asymmetric synthetic methodologies. Its well-defined stereochemistry and predictable reactivity make it an excellent substrate for testing and refining new catalytic systems and reaction protocols.

For example, the enantioselective ring-opening of this epoxide with various nucleophiles has been used to evaluate the efficacy of new chiral catalysts. These studies aim to develop methods that can achieve high yields and enantioselectivities for the formation of new stereogenic centers. The development of cascade reactions initiated by the ring-opening of this compound is another area of active research. Such reactions allow for the rapid construction of molecular complexity from a simple starting material in a single synthetic operation.

Furthermore, the compound has been utilized in the stereoselective synthesis of chiral oxazolidinones . These heterocyclic compounds are not only found in biologically active molecules but also serve as important chiral auxiliaries in asymmetric synthesis. The reaction of this compound with isocyanates or related reagents can provide a pathway to enantiomerically enriched oxazolidinones. bioorg.orgmdpi.comgoogle.comnih.gov

Advanced Analytical Methodologies for Research and Stereochemical Characterization

Chromatographic Techniques for Enantiomeric Excess Determination

The quantification of the enantiomeric purity of (2R)-2-[(propan-2-yloxy)methyl]oxirane is crucial and is predominantly achieved through chiral chromatography. These methods rely on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to their separation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC stands as a primary and versatile tool for the enantioseparation of a wide array of chiral compounds, including epoxides. wikipedia.orgmdpi.com The technique's efficacy for resolving the enantiomers of this compound hinges on the selection of an appropriate chiral stationary phase and mobile phase.

Polysaccharide-based CSPs, particularly derivatives of cellulose (B213188) and amylose, are widely successful for the separation of epoxide enantiomers. researchgate.netnih.gov These CSPs, such as those commercialized under trade names like Chiralcel® and Chiralpak®, offer a variety of selectivities based on the specific derivative (e.g., tris(3,5-dimethylphenylcarbamate)) and the polysaccharide backbone. nih.govmdpi.com The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral selector. wikipedia.org

For a small, relatively polar molecule like this compound, normal-phase HPLC is often the preferred mode. Typical mobile phases consist of a mixture of a non-polar solvent, such as hexane (B92381) or heptane, and a polar modifier, most commonly an alcohol like 2-propanol or ethanol. nih.gov The concentration of the alcohol modifier is a critical parameter that influences both retention times and enantioselectivity.

Table 1: Representative Chiral HPLC Conditions for Enantiomeric Separation of Small Epoxides

Parameter Condition
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H)
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temperature 25 °C

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography is another powerful technique for the determination of enantiomeric excess, particularly for volatile and thermally stable compounds like this compound. gcms.cz This method utilizes capillary columns coated with a chiral stationary phase, most commonly derivatized cyclodextrins. gcms.czresearchgate.net

Cyclodextrins are cyclic oligosaccharides that possess a chiral cavity. Derivatization of the hydroxyl groups on the cyclodextrin (B1172386) rim, for example, with alkyl or acetyl groups, enhances their enantioselective recognition capabilities. researchgate.net The separation mechanism is based on the formation of transient diastereomeric inclusion complexes between the enantiomers and the cyclodextrin derivative. The stability of these complexes differs for each enantiomer, leading to different retention times. mdpi.com

The choice of the specific cyclodextrin derivative (e.g., permethylated β-cyclodextrin) and the operating conditions, such as the temperature program, are crucial for achieving optimal separation. gcms.czwisc.edu

Table 2: Typical Chiral GC Conditions for Enantiomeric Analysis of Volatile Epoxides

Parameter Condition
Chiral Stationary Phase Permethylated β-cyclodextrin on a polysiloxane backbone
Carrier Gas Helium
Injector Temperature 220 °C
Detector Flame Ionization Detector (FID)
Oven Program 60 °C (hold 2 min), ramp to 180 °C at 5 °C/min

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography has emerged as a green and efficient alternative to HPLC for chiral separations. chromatographyonline.comfagg-afmps.be SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. nih.gov This mobile phase exhibits low viscosity and high diffusivity, which allows for faster separations and higher efficiencies compared to HPLC. mdpi.comchiraltech.com

For chiral separations in SFC, the same types of polysaccharide-based CSPs used in HPLC are often employed. chiraltech.com A polar organic modifier, such as methanol (B129727), ethanol, or 2-propanol, is added to the supercritical CO2 to increase the mobile phase's solvating power and to modulate the interactions with the stationary phase. chromatographyonline.comnih.gov The concentration of the modifier is a key parameter for optimizing enantioselectivity. mdpi.com For basic or acidic analytes, small amounts of additives like diethylamine (B46881) or trifluoroacetic acid may be incorporated into the modifier to improve peak shape and resolution. chiraltech.com

Table 3: Illustrative SFC Conditions for Chiral Separation of Glycidyl (B131873) Ethers

Parameter Condition
Chiral Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica
Mobile Phase Supercritical CO2 / Methanol (85:15, v/v)
Flow Rate 3.0 mL/min
Outlet Pressure 150 bar
Column Temperature 40 °C
Detection UV at 210 nm

Advanced Spectroscopic Methods for Mechanistic Elucidation and Structural Proof

Spectroscopic techniques are indispensable for confirming the structure of this compound and for monitoring the progress of reactions in which it is involved.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Confirmation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms within the molecule. uobasrah.edu.iqmdpi.com For this compound, NMR is used to confirm the connectivity of the atoms and can provide insights into its stereochemistry.

The protons of the oxirane ring have characteristic chemical shifts and coupling constants that can be used for structural confirmation. The diastereotopic protons of the CH₂ group adjacent to the oxirane ring can also provide stereochemical information. In reaction monitoring, the disappearance of signals corresponding to the starting materials and the appearance of new signals for the products allow for the real-time tracking of the reaction progress.

While determining the absolute configuration solely from standard NMR is not feasible, the use of chiral derivatizing agents or chiral solvating agents can induce chemical shift differences between the enantiomers, allowing for the determination of enantiomeric excess by NMR.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination of Products and Intermediates

High-Resolution Mass Spectrometry is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). nih.govucr.edursc.org For this compound and its reaction products, HRMS is used to confirm their identity by matching the experimentally determined accurate mass with the calculated theoretical mass.

For small molecules like isopropyl glycidyl ether, atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are common ionization techniques. acs.org However, the protonated molecule of isopropyl glycidyl ether can be difficult to observe. acs.orgnih.gov In such cases, the formation of adducts (e.g., with ammonium (B1175870) ions) or in-source derivatization can be employed to generate ions that are more readily detected and fragmented for structural analysis. acs.orgnih.gov The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides further structural information, helping to identify the molecule and its metabolites or degradation products. youtube.comresearchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis During Reactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers powerful non-destructive, real-time methods for monitoring the chemical transformations of this compound during reactions. spectroscopyonline.com These methodologies allow researchers to track the consumption of reactants and the formation of products by observing changes in characteristic vibrational frequencies of specific functional groups.

The most significant application for this compound involves monitoring the ring-opening of the strained three-membered oxirane ring, a common reaction for epoxides. spectroscopyonline.comcore.ac.uk Mid-infrared spectroscopy is a highly suitable technique for tracking the progress of such crosslinking reactions. rsc.org The disappearance of vibrational bands specific to the epoxy group provides a direct measure of the reaction's conversion rate. rsc.orgnih.gov

Infrared (IR) Spectroscopy: In IR spectroscopy, the key bands for monitoring reactions of this compound are those associated with the oxirane ring. The asymmetric C-O-C stretching of the epoxy ring gives rise to an intense absorption in the 950–810 cm⁻¹ region. spectroscopyonline.com Another characteristic band is the C-H stretching of the methylene (B1212753) group on the epoxy ring, which appears around 3050 cm⁻¹. core.ac.ukrsc.org As the ring-opening reaction proceeds, the intensity of these peaks diminishes. nih.gov Concurrently, the appearance of new, strong, and broad absorption bands in the 3500-3200 cm⁻¹ region would indicate the formation of hydroxyl (O-H) groups, a common outcome of nucleophilic attack on the epoxide. nih.gov

Raman Spectroscopy: Raman spectroscopy is particularly effective for monitoring polymerization and curing processes involving epoxides. spectroscopyonline.comspectroscopyonline.com The symmetric "breathing" mode of the epoxide ring produces a distinct and strong Raman signal, typically observed around 1254 cm⁻¹. spectroscopyonline.com The intensity of this peak is directly proportional to the concentration of unreacted epoxide groups. spectroscopyonline.com This makes it an excellent analytical marker for quantifying the extent of the reaction in real-time. spectroscopyonline.com An advantage of Raman spectroscopy is its low interference from water, making it well-suited for monitoring reactions in aqueous or protic media.

The table below summarizes the key vibrational modes for this compound relevant for reaction monitoring. The disappearance of the oxirane-related peaks and the emergence of product-specific peaks (e.g., O-H stretch) allows for precise kinetic analysis.

Optical Rotation Measurements for Enantiomeric Purity Assessment

As a chiral molecule, this compound is optically active, meaning it rotates the plane of polarized light. This property is fundamental to assessing its stereochemical purity. Optical rotation measurements provide a straightforward and crucial method for determining the enantiomeric purity of a sample, often expressed as enantiomeric excess (ee). wikipedia.org

The specific rotation, [α], is a characteristic physical constant for a chiral compound under defined conditions (temperature, wavelength of light, solvent, and concentration). The (2R)-enantiomer will rotate plane-polarized light to an equal magnitude but in the opposite direction to its corresponding (2S)-enantiomer. A 50:50 mixture of both enantiomers, known as a racemic mixture, is optically inactive, exhibiting an observed rotation of zero. wikipedia.org

The enantiomeric excess (% ee) of a non-racemic sample can be calculated by comparing the measured specific rotation of the sample ([α]obs) to the specific rotation of the pure enantiomer ([α]max). wikipedia.org

The relationship is given by the formula: % ee = ( [α]obs / [α]max ) x 100 khanacademy.org

A sample's enantiomeric excess directly correlates with the percentage of each enantiomer present. For example, a sample with a 40% ee of the (2R)-isomer contains 70% of the (2R)-isomer and 30% of the (2S)-isomer. wikipedia.org This composition consists of 40% pure (2R)-isomer and 60% racemic mixture. wikipedia.org

The following table illustrates the relationship between the observed specific rotation, enantiomeric excess, and the composition of the enantiomeric mixture, using a hypothetical specific rotation value for pure this compound.

Theoretical and Computational Chemistry of 2r 2 Propan 2 Yloxy Methyl Oxirane

Quantum Chemical Studies on Reaction Mechanisms and Transition States

No specific studies detailing quantum chemical investigations into the reaction mechanisms of (2R)-2-[(propan-2-yloxy)methyl]oxirane were identified. Such studies would be invaluable for understanding how the epoxide ring opens in the presence of various nucleophiles, a critical aspect of its synthetic utility.

Density Functional Theory (DFT) Calculations for Energy Profiles

There is no available literature presenting DFT calculations to map the energy profiles for reactions involving this compound.

Elucidation of Regio- and Stereoselectivity through Transition State Analysis

A transition state analysis for reactions of this compound, which would explain the preferential formation of one product over another, has not been published.

Conformational Analysis and Stereoelectronic Effects

Detailed conformational analysis and the study of stereoelectronic effects for this specific molecule are not present in the available literature.

Ab Initio and Molecular Dynamics Simulations

No dedicated ab initio or molecular dynamics simulations focused on the conformational landscape of this compound have been reported.

Prediction of Spectroscopic Properties from Computational Models

There are no published computational models aimed at predicting the spectroscopic properties (e.g., NMR, IR, CD spectra) of this compound.

Prediction of Reactivity and Selectivity in Catalytic Systems

While general methods for predicting catalyst performance exist, their specific application to forecast the reactivity and selectivity of this compound in catalytic systems has not been documented.

Chemical Degradation Pathways and Abiotic Environmental Fate Studies

Hydrolytic Stability and Kinetic Studies in Various Media

Hydrolysis is a critical abiotic degradation process for (2R)-2-[(propan-2-yloxy)methyl]oxirane in aqueous environments. The high reactivity of the strained three-membered epoxide ring makes it susceptible to ring-opening reactions with water. wikipedia.orgresearchgate.net In contrast, the isopropyl ether linkage is generally stable to hydrolysis under neutral pH conditions at ambient temperatures. nih.govopenstax.org

The hydrolysis of the epoxide ring can be catalyzed by both acid and base. rsc.orgjsynthchem.com Under neutral conditions, the reaction still proceeds, albeit at a slower rate. The primary product of the hydrolysis of the oxirane ring is the corresponding diol, (3-(isopropoxy)propane-1,2-diol).

Kinetic studies on analogous glycidyl (B131873) ethers, such as bisphenol F diglycidyl ether (BFDGE), have demonstrated that hydrolysis follows first-order kinetics. researchgate.net The rate of hydrolysis is significantly influenced by pH and temperature. For BFDGE, the half-life was found to be shortest in acidic media and longest in ethanolic solutions. researchgate.net A similar trend is expected for this compound.

The general mechanism for epoxide hydrolysis involves the nucleophilic attack of a water molecule on one of the carbon atoms of the protonated epoxide (in acidic conditions) or directly on the carbon atom (in neutral or basic conditions), leading to the opening of the ring. jsynthchem.com

Table 2: Hydrolysis Kinetic Data for an Analogous Glycidyl Ether (Bisphenol F Diglycidyl Ether) in Different Media

MediumTemperature (°C)Rate Constant (k)Half-Life (t₁/₂)
3% (w/v) Acetic Acid40-Shortest
Distilled Water40-Intermediate
15% (v/v) Ethanol40-Longest

Data derived from qualitative findings for Bisphenol F diglycidyl ether. researchgate.net Specific rate constants were not provided in the abstract.

Chemical Transformation Under Abiotic Conditions (e.g., Oxidation, Reduction)

Beyond photochemical oxidation and hydrolysis, other abiotic chemical transformations of this compound in the environment are possible, though likely less significant under typical conditions.

Oxidation: In addition to gas-phase oxidation by hydroxyl radicals, oxidation in the aqueous phase by other reactive oxygen species can occur. However, for a saturated ether and an epoxide, these reactions are generally slow compared to hydrolysis and atmospheric photo-oxidation. The epoxide ring can be oxidized, but this is less common than nucleophilic ring-opening reactions.

Reduction: Reduction of the epoxide ring to an alcohol can be achieved in the laboratory using strong reducing agents like lithium aluminum hydride. wikipedia.org However, such potent reducing conditions are not typically present in the abiotic environment. Therefore, reductive degradation of the oxirane ring is not considered a significant environmental fate pathway. The ether linkage is also resistant to environmental reduction.

Q & A

Q. What synthetic methodologies are effective for obtaining enantiomerically pure (2R)-2-[(propan-2-yloxy)methyl]oxirane?

To achieve high enantiomeric purity, asymmetric epoxidation or kinetic resolution strategies are recommended. For example, chiral catalysts such as Sharpless epoxidation reagents or Jacobsen catalysts can induce stereoselectivity in epoxide formation . Evidence from related fluorinated analogs (e.g., (S)-2-((R)-fluoro(phenyl)methyl)oxirane) demonstrates the use of chiral auxiliaries or enantioselective ring-opening reactions to isolate the desired (2R)-configuration . Key steps include:

  • Chiral catalyst selection : Use Ru- or Mn-based porphyrin complexes for stereocontrol.
  • Resolution techniques : Chromatography (e.g., chiral HPLC) or enzymatic resolution to separate enantiomers.

Q. Which spectroscopic and analytical methods are most reliable for characterizing this compound?

A combination of NMR , IR , and mass spectrometry is critical:

  • ¹H/¹³C NMR : Identify stereochemistry via coupling constants (e.g., epoxy ring protons at δ 3.1–3.5 ppm) and verify substituent positions .
  • IR spectroscopy : Detect epoxy ring vibrations (~850 cm⁻¹) and ether linkages (~1100 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₇H₁₂O₂) and isotopic patterns.
    For enantiomeric excess (ee) determination, chiral shift reagents (e.g., Eu(hfc)₃) or polarimetry are recommended .

Q. What are the dominant reaction pathways for this compound in organic synthesis?

The epoxide’s reactivity is driven by its strained ring and substituent effects:

  • Nucleophilic ring-opening : React with amines, thiols, or alcohols under acidic/basic conditions to form β-hydroxy ethers or sulfides. For example, thiolysis with 1,2,4-triazole derivatives yields bioactive molecules .
  • Catalytic CO₂ fixation : Use Ru(VI) porphyrin/TBACl systems to synthesize cyclic carbonates, leveraging the oxirane ring’s electrophilicity .
  • Substitution reactions : The propan-2-yloxy group can undergo SN2 displacement with halides or pseudohalides .

Advanced Research Questions

Q. How can researchers design experiments to evaluate substituent effects on the reactivity of this compound?

Adopt a comparative approach using structurally similar analogs:

  • Fluorinated vs. non-fluorinated analogs : Compare reaction rates of this compound with difluoromethyl or trifluoromethyl derivatives (e.g., (2R)-2-(difluoromethyl)oxirane) to assess electronic effects .
  • Steric impact studies : Synthesize bulkier substituents (e.g., tert-butyl instead of propan-2-yloxy) and monitor ring-opening kinetics under standardized conditions .
  • Computational modeling : Use DFT calculations to correlate substituent electronic parameters (Hammett σ) with activation energies .

Q. What strategies resolve contradictions in catalytic activity data for epoxide-mediated CO₂ fixation reactions?

Discrepancies in catalytic efficiency often arise from competing reaction pathways or impurities:

  • Mechanistic validation : Confirm the role of co-catalysts (e.g., TBACl in Ru-catalyzed systems) via control experiments without CO₂ or the metal center .
  • Purity checks : Use GC-MS or NMR to detect trace impurities (e.g., residual solvents) that inhibit catalysis.
  • Kinetic isotope effects (KIE) : Study deuterated epoxides to identify rate-limiting steps (e.g., ring-opening vs. CO₂ insertion) .

Q. How can computational methods predict the biological activity or stability of derivatives of this compound?

  • Molecular docking : Screen derivatives against target proteins (e.g., bacterial tyrosinase) using software like AutoDock Vina. Validate with experimental IC₅₀ values from enzyme inhibition assays .
  • MD simulations : Assess the stability of drug-epoxide conjugates in physiological conditions (e.g., solvation free energy, binding affinity) .
  • QSAR models : Corrogate substituent electronic properties (e.g., logP, polar surface area) with antimicrobial or anticancer activity .

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